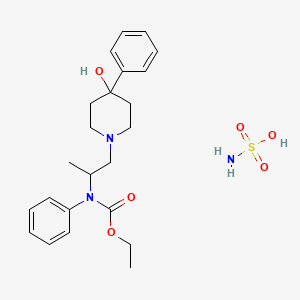![molecular formula C17H19NO B13763321 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol CAS No. 7251-18-5](/img/structure/B13763321.png)
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol is a chemical compound known for its unique structure and properties It belongs to the class of phenols and is characterized by the presence of a phenylmethylideneamino group attached to a methyl and isopropyl-substituted phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol typically involves the condensation of 5-methyl-2-(propan-2-yl)phenol with benzaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the phenylmethylideneamino group. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The phenylmethylideneamino group can be reduced to form the corresponding amine.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Amines.
Substitution: Halogenated or nitrated phenols.
Applications De Recherche Scientifique
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol involves its interaction with various molecular targets and pathways. The phenolic group can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or signaling pathways. The phenylmethylideneamino group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymol: 5-Methyl-2-(propan-2-yl)phenol, known for its antimicrobial properties.
Carvacrol: 5-Isopropyl-2-methylphenol, another phenolic compound with similar biological activities.
Uniqueness
5-Methyl-4-{[(e)-phenylmethylidene]amino}-2-(propan-2-yl)phenol is unique due to the presence of the phenylmethylideneamino group, which imparts distinct chemical and biological properties compared to other phenolic compounds. This structural feature allows for specific interactions with molecular targets, leading to unique applications in various fields.
Propriétés
| 7251-18-5 | |
Formule moléculaire |
C17H19NO |
Poids moléculaire |
253.34 g/mol |
Nom IUPAC |
4-(benzylideneamino)-5-methyl-2-propan-2-ylphenol |
InChI |
InChI=1S/C17H19NO/c1-12(2)15-10-16(13(3)9-17(15)19)18-11-14-7-5-4-6-8-14/h4-12,19H,1-3H3 |
Clé InChI |
ZGGSOQNHPVVQAR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1N=CC2=CC=CC=C2)C(C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Furancarboxamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-](/img/structure/B13763242.png)
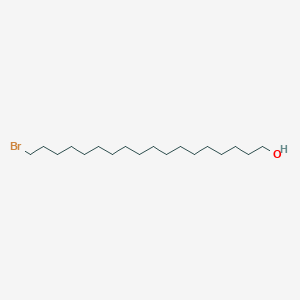
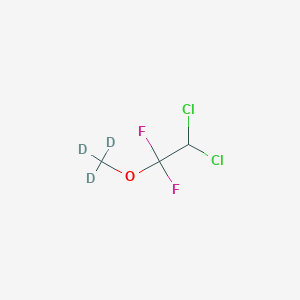
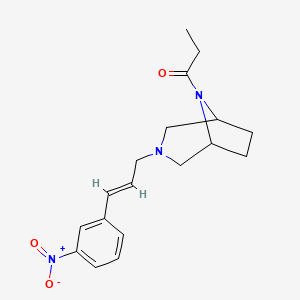

![4-[(2,5-Dichlorophenyl)azo]-3-hydroxy-2-naphthoic acid](/img/structure/B13763273.png)
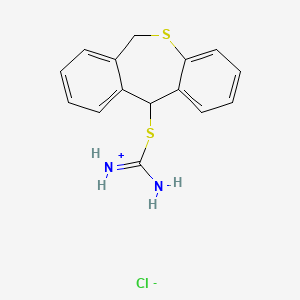


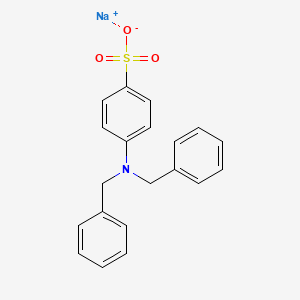
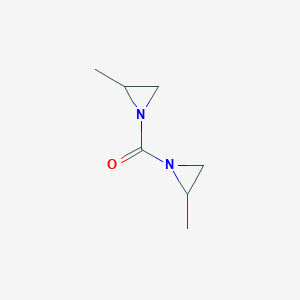
![2',4'-Difluoro-3-(methylcarbamoyl)[1,1'-biphenyl]-4-yl benzoate](/img/structure/B13763304.png)
